molecular formula C7H8O4S B1249885 o-Cresol sulfate CAS No. 3233-56-5

o-Cresol sulfate

Cat. No. B1249885
CAS RN: 3233-56-5
M. Wt: 188.2 g/mol
InChI Key: CYGSXDXRHXMAOV-UHFFFAOYSA-N
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Description

O-Cresol is a cresol that is phenol substituted by a methyl group at position 2 . It is a colorless solid that is widely used intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and m-cresol .


Synthesis Analysis

O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification gives members of commercially important herbicides . It is also a minor urinary metabolite of toluene .


Molecular Structure Analysis

The molecular formula of o-Cresol sulfate is C7H8O4S . Its average mass is 188.201 Da and its monoisotopic mass is 188.014328 Da .


Chemical Reactions Analysis

O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification gives members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .

Scientific Research Applications

Biodegradation in Anoxic Aquifers

o-Cresol, along with its isomers m- and p-cresol, has been studied for biodegradation in anoxic aquifers. Biodegradation is favored under sulfate-reducing conditions compared to methanogenic conditions. This process is significant in environmental remediation, particularly for contaminants in groundwater and soil (Smolenski & Suflita, 1987).

Electrochemical Degradation in Wastewater Treatment

Research has shown the potential of electrochemical degradation of cresols, including o-cresol, in wastewater treatment. This involves using electrochemical cells to reduce chemical oxygen demand in wastewater, which is critical for improving water quality and preventing environmental contamination (Rajkumar & Palanivelu, 2003).

Biodegradation by Microorganisms

o-Cresol's biodegradation by specific microorganisms like Pseudomonas spp. has been a focus area. This aspect is particularly relevant in treating industrial wastewater where o-cresol is present, as it's hazardous even at low concentrations (Hamitouche et al., 2015).

Soil Flushing for Cresol Contamination

Studies on soil flushing, particularly using surfactants, have demonstrated efficacy in removing cresols, including o-cresol, from contaminated soil. This process is vital for soil remediation and reducing environmental threats posed by persistent chemicals like cresols (Gitipour et al., 2014).

Role in Kidney Function

o-Cresol sulfate has been researched in the context of kidney function, particularly its removal during hemodialysis. Understanding this process is crucial for improving treatments for kidney disease patients and reducing the buildup of toxic substances in the body (Martinez et al., 2005).

Safety And Hazards

Exposure to cresols can be harmful. Breathing high levels of cresols for a short time results in irritation of the nose and throat . It may cause skin eruptions, as well as liver and kidney damage . It may also cause burns to the eyes, headache, dizziness, nausea, vomiting, stomach pain, exhaustion, and possibly coma .

Future Directions

High levels of indoxyl sulfate (IS) and p-cresyl sulfate (PCS) in the serum have been used to predict cardiovascular events and are also implicated in vascular disease, including arteriosclerosis, endothelial inflammation, oxidative stress, and vascular calcification . Therefore, future research could focus on the role of o-Cresol sulfate in cardiovascular events and vascular diseases .

properties

IUPAC Name

(2-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSXDXRHXMAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cresol sulfate

CAS RN

3233-56-5, 26590-31-8
Record name 2-Methylphenyl hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-56-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulfonic acid (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468
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Record name O-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name o-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
L Cao, MC Kirk, LU Coward, P Jackson… - Archives of biochemistry …, 2000 - Elsevier
… , mcresol sulfate, and o-cresol sulfate in RIA with R110 anti-MBP … m-Cresol sulfate and o-cresol sulfate react similarly to each … m-Cresol sulfate and o-cresol sulfate react similarly to each …
Number of citations: 36 www.sciencedirect.com
HHP Fang, GM Zhou - Water Science and Technology, 1997 - Elsevier
Results of a continuous wastewater experiment conducted in an upflow anaerobic sludge blanket (UASB) reactor at 37C showed that m- and o-cresols (225 mg·l −1 each) could be …
Number of citations: 21 www.sciencedirect.com
AJ Cross, S Boca, ND Freedman, NE Caporaso… - …, 2014 - academic.oup.com
… cotinine, O-cresol sulfate and hydroxycotinine to … O-cresol sulfate (r = 0.63) and hydroxycotinine (r = 0.76), and the lowest correlation was between hydroxycotinine and O-cresol sulfate …
Number of citations: 86 academic.oup.com
MA Yothers, FW Carlson… - Journal of Economic …, 1943 - academic.oup.com
WORMYFRUIT NUMBEROF ATHARVEST, l\1: 0THSCAUGll'r TREATMEXT1 PER C~ JK'r IN BAIT POTS killed only 62 per cent of the larvae in a block of 145 Winesap trees. Even …
Number of citations: 2 academic.oup.com
DR Lorenz, V Misra, S Chettimada, H Uno… - …, 2021 - thelancet.com
… We also tested o-cresol sulfate and methylnaphthyl sulfate (2), as these were non-THC … in mixed-effects models, increased plasma o-cresol sulfate and methylnaphthyl sulfate (2) were …
Number of citations: 9 www.thelancet.com
LL Ganesan, FJ O'brien, TL Sirich… - Clinical Journal of the …, 2021 - journals.lww.com
… The most striking finding was the 30-fold higher average peak area for o-cresol sulfate in the plasma of pediatric patients on peritoneal dialysis. We hypothesize that this may reflect …
Number of citations: 4 journals.lww.com
PC Barko, SI Rubin, KS Swanson, MA McMichael… - Animals, 2023 - mdpi.com
… -hydroxycatechol sulfate, were decreased, and o-cresol-sulfate was increased in the sera of … Notably, o-cresol sulfate is a well-characterized uremic toxin highlighting the interconnected …
Number of citations: 1 www.mdpi.com
S Zaghlool - Qatar Foundation Annual Research Conference …, 2018 - qscience.com
… for the TXNIP-diabetes and the AHRR-smoking associations, including diabetes and smoking associated metabolites such as 1,5-anhydroglucitol (1,5-AG) and o-cresol sulfate …
Number of citations: 2 www.qscience.com
G Liu, CJ Lin, CR Yates… - Nicotine and Tobacco …, 2021 - academic.oup.com
Introduction Switching to noncombustible tobacco products presents an opportunity for cigarette smokers to potentially reduce the health risks associated with smoking. Electronic …
Number of citations: 7 academic.oup.com
J Shen, Y Ye, DW Chang, M Huang, JV Heymach… - Lung Cancer, 2017 - Elsevier
… We found 4 metabolites (1-oleoylglycero phosphoethanolamine, o-cresol sulfate, palmitoyl … belong to Lysolipid subpathway, o-cresol sulfate belongs to Phenylalanine and Tyrosine …
Number of citations: 14 www.sciencedirect.com

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